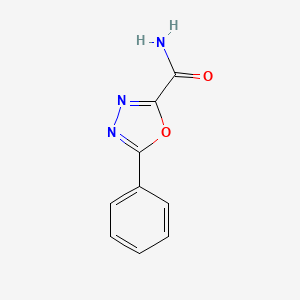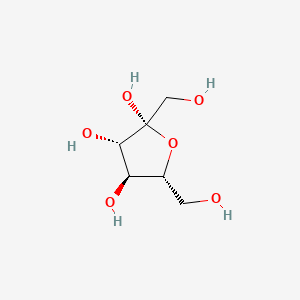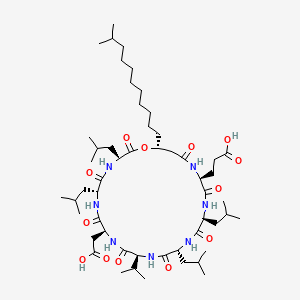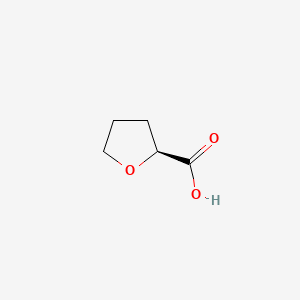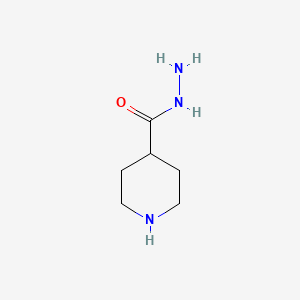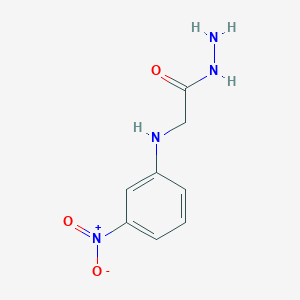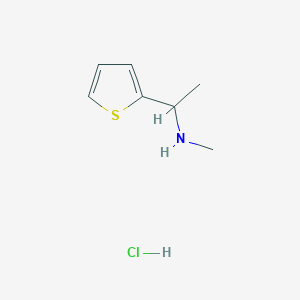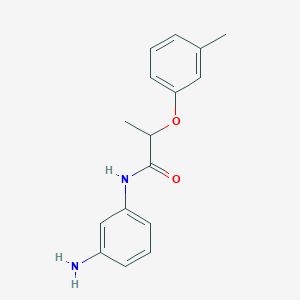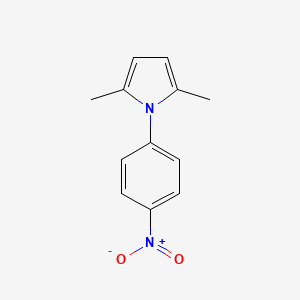
1-(Pyridin-2-YL)pentan-1-one
Übersicht
Beschreibung
1-(Pyridin-2-YL)pentan-1-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative where the pentan-1-one moiety is substituted with a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-YL)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with pentanoyl chloride under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{COCl} + \text{C}_5\text{H}_4\text{N-MgBr} \rightarrow \text{C}5\text{H}{11}\text{CO-C}_5\text{H}_4\text{N} + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-2-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-(Pyridin-2-YL)pentanoic acid.
Reduction: 1-(Pyridin-2-YL)pentan-1-ol.
Substitution: Various substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-YL)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-YL)pentan-1-one involves its interaction with specific molecular targets. The pyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ketone moiety can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-YL)propan-1-one: Similar structure but with a shorter alkyl chain.
1-(Pyridin-2-YL)butan-1-one: Intermediate chain length between propan-1-one and pentan-1-one.
1-(Pyridin-2-YL)hexan-1-one: Longer alkyl chain compared to pentan-1-one.
Uniqueness: 1-(Pyridin-2-YL)pentan-1-one is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for studying structure-activity relationships in various applications.
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHHRPKPZCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334945 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-97-5 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


